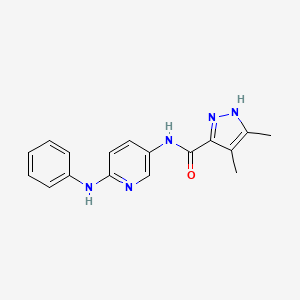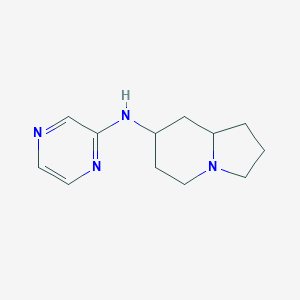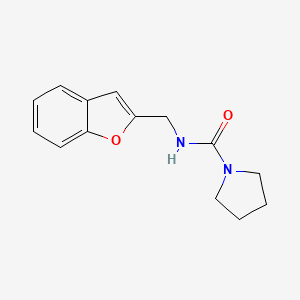
N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide, also known as CEP-33779, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. This molecule has shown promising results in preclinical studies and has been tested in clinical trials for its efficacy and safety.
Wirkmechanismus
N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide inhibits the activity of NF-κB by binding to the IKKβ kinase subunit, which is responsible for the phosphorylation and activation of NF-κB. This binding prevents the activation of NF-κB, which in turn leads to the suppression of downstream target genes involved in immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, reduce inflammation in animal models of arthritis and colitis, and improve symptoms in animal models of autoimmune disorders. Additionally, this compound has been shown to have a favorable safety profile in preclinical and clinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity for the IKKβ kinase subunit, which allows for the selective inhibition of NF-κB. Additionally, this compound has been shown to have a favorable safety profile, which makes it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its relatively low potency compared to other inhibitors of NF-κB.
Zukünftige Richtungen
There are several future directions for the development and application of N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide. One potential application is in the treatment of cancer, where it could be used as a single agent or in combination with other therapies. Additionally, this compound could be further studied for its potential applications in other diseases such as inflammation and autoimmune disorders. Furthermore, the development of more potent inhibitors of NF-κB could lead to the identification of new therapeutic targets and the development of more effective therapies.
Synthesemethoden
N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide can be synthesized by a multi-step process involving the reaction of 3,4-dimethyl-1H-pyrazole-5-carboxylic acid with aniline and pyridine in the presence of coupling reagents. The resulting product is then purified and characterized using various analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(6-anilino-3-pyridyl)-3,4-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a critical role in the regulation of immune and inflammatory responses. Inhibition of NF-κB has been linked to the suppression of tumor growth, reduction of inflammation, and improvement of autoimmune disorders.
Eigenschaften
IUPAC Name |
N-(6-anilinopyridin-3-yl)-4,5-dimethyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-11-12(2)21-22-16(11)17(23)20-14-8-9-15(18-10-14)19-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19)(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAOTJSYYLHMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C(=O)NC2=CN=C(C=C2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7638777.png)
![1-[5-(2,3-dihydroindole-1-carbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7638785.png)
![2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-(3-propan-2-yl-1,2-oxazol-5-yl)acetamide](/img/structure/B7638790.png)
![1-ethyl-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)benzotriazole-5-carboxamide](/img/structure/B7638794.png)
![6-[(5-fluoro-2-methoxyphenyl)methyl]-N,N-dimethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B7638814.png)
![1-[2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]ethyl]pyrrolidin-2-one](/img/structure/B7638822.png)
![N-(2-phenoxyethyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B7638826.png)
![N-methyl-4-[2-methyl-3-[2-oxo-2-(propan-2-ylamino)ethoxy]phenoxy]pyridine-2-carboxamide](/img/structure/B7638852.png)
![2-(2-Methyl-1,3-thiazol-4-yl)-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B7638853.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B7638864.png)
![[3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone](/img/structure/B7638867.png)

![N-(2-cyclopropylpyrimidin-5-yl)-3-[(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7638886.png)